

The Role of Clopidogrel-13C,d4 in Pharmaceutical Research: A Technical Guide

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Compound of Interest

Compound Name: *Clopidogrelat-13C,d4*

Cat. No.: *B12369464*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Clopidogrel-13C,d4 in scientific research. Primarily, this stable isotope-labeled analog of Clopidogrel serves as a critical internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and pharmacodynamic studies of the antiplatelet agent Clopidogrel.^{[1][2][3]} Its use is instrumental in ensuring the accuracy, precision, and robustness of analytical methods, typically those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[2][3]}

Core Application: Internal Standard in Bioanalysis

Clopidogrel-13C,d4 is the preferred internal standard for the quantification of Clopidogrel and its metabolites in biological matrices such as human plasma. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, sample handling, and ionization in the mass spectrometer. By incorporating stable isotopes (Carbon-13 and Deuterium), Clopidogrel-13C,d4 possesses nearly identical physicochemical properties to the unlabeled Clopidogrel. This structural and chemical similarity ensures that it co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization efficiency or suppression in the mass spectrometer. This co-behavior allows for highly effective compensation for analytical variability, leading to enhanced data quality.

The use of a stable isotope-labeled internal standard like Clopidogrel-13C,d4 is considered the gold standard in quantitative bioanalysis for pharmacokinetic and bioequivalence studies submitted to regulatory agencies.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing Clopidogrel-13C,d4 or its deuterated analogs as internal standards for the analysis of Clopidogrel and its metabolites.

Table 1: Bioanalytical Method Parameters for Clopidogrel Active Metabolite

Parameter	Value	Reference
Analytical Method	Ultra-performance LC-MS/MS	
Internal Standard	Clopidogrel D4	
Biological Matrix	Human Plasma	
Linearity Range	1-150 ng/mL	
Lower Limit of Quantification (LLOQ)	0.8 ng/mL	
Intra-day Precision	< 17%	
Inter-day Precision	< 17%	
Accuracy	1.7% to 7.5%	
Sample Analysis Time	5 minutes	

Table 2: Bioanalytical Method Parameters for Clopidogrel Carboxylic Acid Metabolite

Parameter	Value	Reference
Analytical Method	UHPLC-MS/MS	
Internal Standard	Clopidogrel-D4-carboxylic acid	
Biological Matrix	Human Plasma	
Linearity Range	25 – 3000 ng/ml	
Lower Limit of Quantification (LLOQ)	25 ng/ml	
Intra-day Accuracy	90% - 98%	
Inter-day Accuracy	92.138% - 96.889%	
Total Run Time	~4 minutes	

Table 3: Bioanalytical Method Parameters for Simultaneous Determination of Clopidogrel and its Metabolites

Analyte	Linearity Range	Reference
Clopidogrel	0.05 to 50.0 ng/mL	
2-Oxo-clopidogrel	0.5 to 50.0 ng/mL	
Clopidogrel active metabolite derivative (CAMD)	0.5 to 100 ng/mL	

Experimental Protocols

Detailed methodologies are crucial for replicating and validating research findings. Below are representative experimental protocols for the quantification of Clopidogrel and its metabolites using a stable isotope-labeled internal standard.

Protocol 1: Quantification of Clopidogrel Active Metabolite in Human Plasma

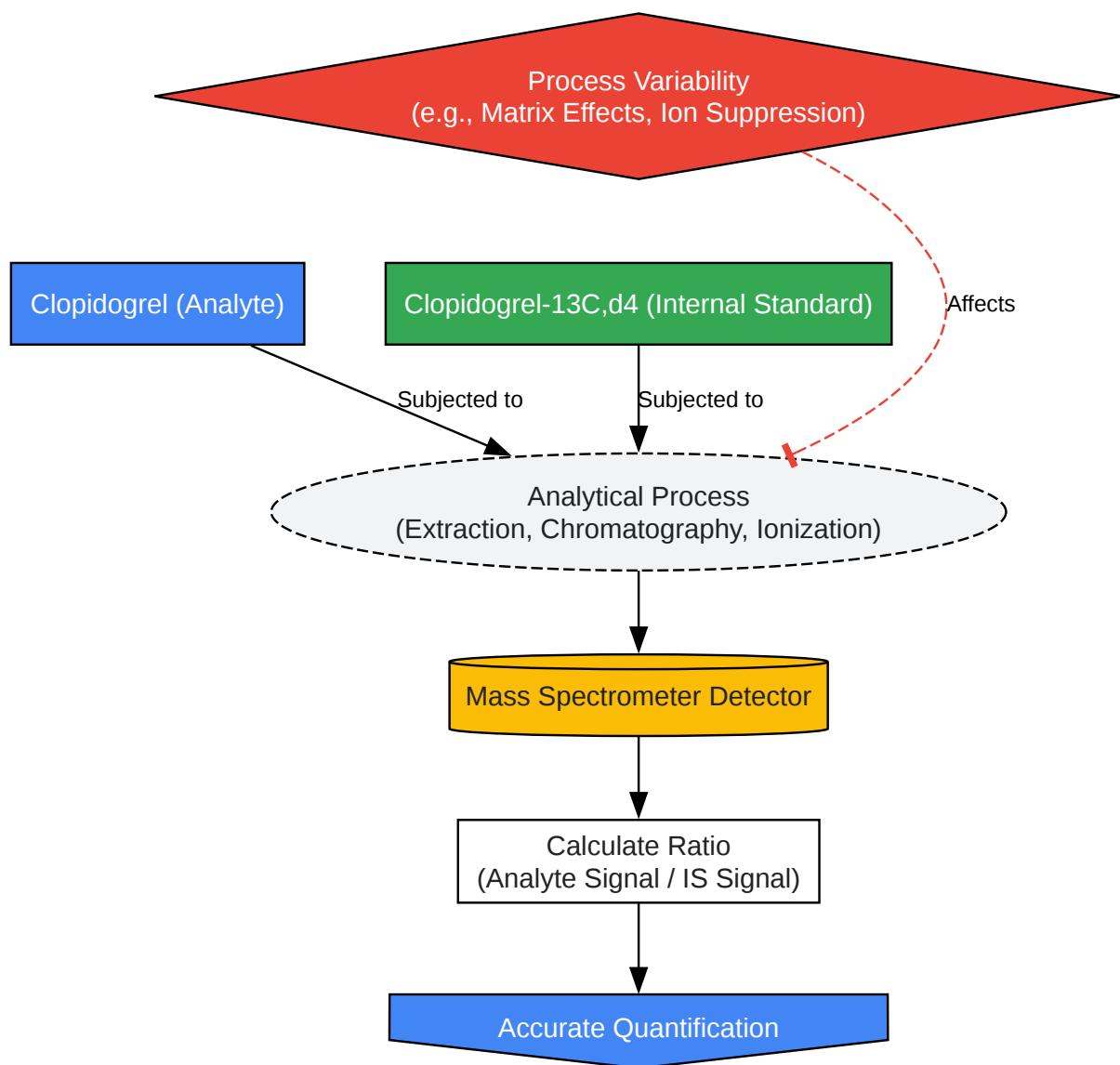
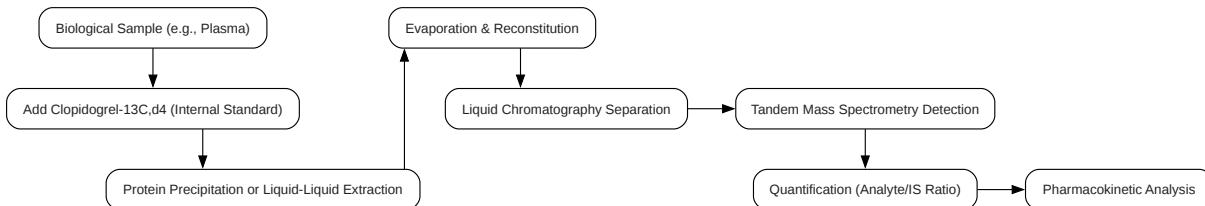
- **Sample Preparation:** A one-step protein precipitation method is employed. Acetonitrile is added to the human plasma samples to precipitate proteins.
- **Internal Standard Addition:** A known concentration of Clopidogrel D4 is added to the plasma sample before protein precipitation.
- **Chromatographic Separation:** The supernatant after centrifugation is injected into an ultra-performance liquid chromatography (UPLC) system. Separation is achieved on a C8 reverse-phase column.
- **Mass Spectrometric Detection:** The eluent from the UPLC system is introduced into a tandem mass spectrometer (MS/MS) for quantification of the Clopidogrel active metabolite and the Clopidogrel D4 internal standard.

Protocol 2: Determination of Clopidogrel Carboxylic Acid in Human Plasma

- **Sample Preparation:** A liquid-liquid extraction is performed on 200 μ l of plasma using a mixture of diethyl ether and n-hexane (80:20, v/v).
- **Internal Standard Addition:** Clopidogrel-D4-carboxylic acid is used as the internal standard and is added to the plasma samples prior to extraction.
- **Chromatographic Separation:** The extracted and reconstituted sample is analyzed using a C18 column. The mobile phase consists of Methanol, de-ionized water, and formic acid at a flow rate of 0.5 ml/minute.
- **Mass Spectrometric Detection:** Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The m/z transitions monitored are 308.10 \rightarrow 113 for Clopidogrel carboxylic acid and 312.10 \rightarrow 129 for the internal standard.

Visualizations

Experimental Workflow for Bioanalysis



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